molecular formula C10H11NO3 B1327063 [(2,3-Dimethylphenyl)amino](oxo)acetic acid CAS No. 959241-06-6

[(2,3-Dimethylphenyl)amino](oxo)acetic acid

Cat. No. B1327063
M. Wt: 193.2 g/mol
InChI Key: XMVLYJCDWHLCGZ-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)aminoacetic acid is a chemical compound with the molecular formula C10H11NO3 . It is a solid substance at room temperature . The compound has a molecular weight of 193.2 g/mol .


Molecular Structure Analysis

The molecular structure of (2,3-Dimethylphenyl)aminoacetic acid consists of a 2,3-dimethylphenyl group attached to an amino(oxo)acetic acid group . The InChI code for this compound is 1S/C10H11NO3/c1-6-4-3-5-8(7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

(2,3-Dimethylphenyl)aminoacetic acid is a solid at room temperature . It has a molecular weight of 193.2 g/mol .

Scientific Research Applications

  • Pharmacological Profile of Pyrrolizine Derivatives : A study on the pharmacological profile of a pyrrolizine derivative, which includes (2,3-dimethylphenyl)aminoacetic acid, reveals its role as a dual inhibitor of enzymes cyclo-oxygenase and 5-lipoxygenase. This compound has demonstrated various activities, including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative, in animal experiments (Laufer, Tries, Augustin, & Dannhardt, 1994).

  • Hypolipidemic Agents : Research into novel pyrimidine and 1,3,5-triazine hypolipidemic agents has led to the synthesis of new compounds, including [[4-chloro-6-[(2,3-dimethylphenyl)amino]-2-pyrimidinyl]thio] acetic acid. These compounds have shown significant hypolipidemic effects, impacting serum cholesterol and triglycerides (D'atri, Gomarasca, Resnati, Tronconi, Scolastico, & Sirtori, 1984).

  • Polymorphism and Shape of Mefenamic Acid Crystals : A study examined the effect of solvents on the polymorphism and shape of mefenamic acid crystals, where mefenamic acid includes [(2,3-dimethylphenyl)amino] benzoic acid. The research found that different solvents like ethanol and acetone could produce different polymorphic forms and shapes of these crystals (Mudalip et al., 2018).

  • Synthesis and Antimicrobial Activity of Phthalazinone Derivatives : Another study reported the synthesis of various derivatives, including [4-(3, 4-dimethylphenyl)-5, 6, 7, 8-tetrabromo-1-oxo-1Hphthalazin-2-yl]-acetic acid hydrazide. These compounds demonstrated good antibacterial activities in in vitro tests (Fatehia & Mohamed, 2010).

  • Corrosion Inhibitors for Mild Steel in Acidic Media : A study synthesized and evaluated hydrazone derivatives as corrosion inhibitors for mild steel in acidic media. One of these derivatives, 2-((2,3-dimethylphenyl)amino)-N′-((1E,2E)-3-phenylallylidene)benzohydrazide, showed potential as an effective inhibitor for steel corrosion in acidic environments (Lgaz et al., 2019).

These studies highlight the diverse applications of (2,3-dimethylphenyl)aminoacetic acid in scientific research, ranging from pharmacology and material science to chemical synthesis and corrosion inhibition.

properties

IUPAC Name

2-(2,3-dimethylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-4-3-5-8(7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVLYJCDWHLCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649318
Record name (2,3-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,3-Dimethylphenyl)amino](oxo)acetic acid

CAS RN

959241-06-6
Record name (2,3-Dimethylanilino)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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